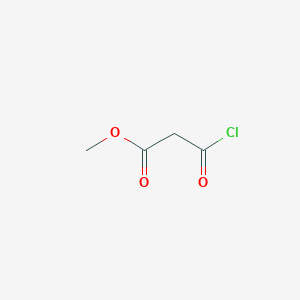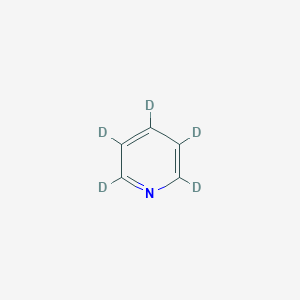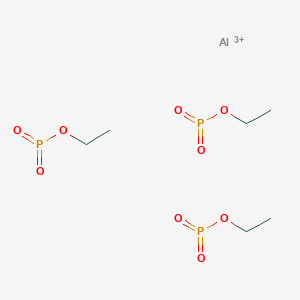
六氟锑酸二苯基(4-(苯硫基)苯基)锍
描述
“Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate”, also known as DPPPS, is an organosulfur compound used in a variety of scientific research applications . It is a colorless, crystalline solid that is soluble in polar organic solvents. DPPPS is an important reagent in the synthesis of various organic compounds, and is also used in the synthesis of metal-containing complexes.
Synthesis Analysis
The synthesis of DPPPS involves the condensation of biphenyl sulfoxide with biphenyl sulfide, in the presence of P2O5 used as a dehydration agent and methanesulfonic acid used as a solvent . The solid substance obtained contains small amounts of raw materials .Molecular Structure Analysis
The molecular formula of DPPPS is C24H19F6S2Sb, and its molecular weight is 607.29 . The InChI Key is SQPBZCDQRJYQKD-UHFFFAOYSA-H.Chemical Reactions Analysis
DPPPS is used as a catalyst for photocuring of epoxy resins . It acts as an efficient electrophile for sulfide bond formation in oxidative polymerization processes, contributing to the formation of complex polymers like poly(p-phenylene sulfide).Physical And Chemical Properties Analysis
DPPPS is a solid at 20°C and should be stored under inert gas . It is light-sensitive and hygroscopic . Its melting point ranges from 121.0 to 125.0°C . The maximum absorption wavelength is 300 nm in acetonitrile .科学研究应用
Epoxy Resin Curing : It exhibits superior curing characteristics for epoxy resin, providing improved material properties (贾丽慧 et al., 2006).
Electrophilic Reactions in Polymerization : Acts as an efficient electrophile for sulfide bond formation in oxidative polymerization processes, contributing to the formation of complex polymers like poly(p-phenylene sulfide) (E. Tsuchida et al., 1994).
Photochemical Reactions : Involved in photolysis reactions, producing phenylthiobiphenyls and diphenyl sulfide, which are significant in photochemistry studies (J. L. Dektar & N. Hacker, 1990).
Anodic Oxidation in Polymer Synthesis : Useful in the anodic oxidation of diphenyl disulfides for preparing oligo(p-phenylene sulfides) in acidic media, demonstrating its role in electrochemical processes (Kimihisa Yamamoto et al., 1992).
Cationic Photoinitiators : Serves as a cationic photoinitiator, particularly in solid-state photochemistry, indicating its utility in initiating polymerization reactions under light (N. Hacker et al., 1990).
Polymerization of Aromatic Sulfides : Facilitates the cationic oxidative polymerization of diphenyl disulfides, leading to efficient production of polyaromatic sulfides (E. Tsuchida et al., 1991).
Synthesis of Functionalized Molecules : Utilized in the synthesis of biaryl compounds and as an alkylating agent in various chemical reactions (K. Higuchi et al., 2018).
Photocopolymerization : Implicated in the photocopolymerization of epoxy compounds, demonstrating its role in the development of advanced materials (M. Manzhen, 1992).
安全和危害
DPPPS is harmful if swallowed or inhaled, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should not be released into the environment . Protective gloves should be worn when handling DPPPS .
属性
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPBZCDQRJYQKD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F6S2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015137 | |
| Record name | Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate | |
CAS RN |
71449-78-0 | |
| Record name | Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71449-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071449780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl[4-(phenylsulfanyl)phenyl] sulfonium hexafluoroantimonate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)

